

# DS18561882: A Technical Guide to Target Validation in Solid Tumors

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Compound of Interest		
Compound Name:	DS18561882	
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## Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a wide array of solid tumors, including breast, lung, colorectal, and renal cell carcinoma, while its expression in normal adult tissues is minimal.[1][2][3] This differential expression profile makes MTHFD2 an attractive target for cancer therapy. **DS18561882** is a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-tumor activity in preclinical models.[4] This technical guide provides an in-depth overview of the target validation of **DS18561882** in solid tumors, focusing on its mechanism of action, experimental validation, and preclinical efficacy.

## **Mechanism of Action**

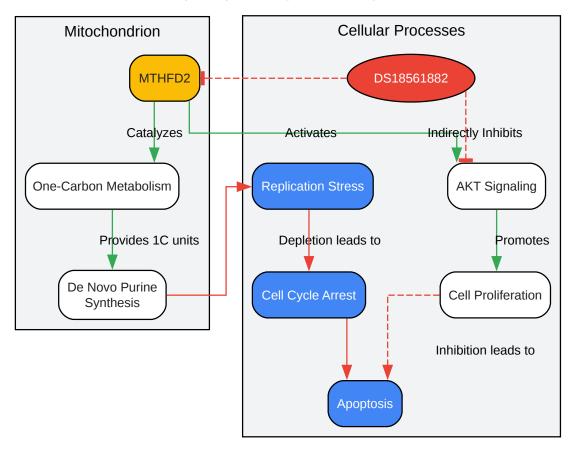
**DS18561882** exerts its anti-tumor effects by inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a critical component of the mitochondrial folate pathway, which provides one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] Inhibition of MTHFD2 by **DS18561882** disrupts this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[6] The mechanism of action is centered on preventing the conversion of



5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine biosynthesis.[5]

## **Signaling Pathway**

The inhibition of MTHFD2 by **DS18561882** has downstream effects on several signaling pathways implicated in cancer progression. MTHFD2 has been shown to activate the AKT signaling pathway, a crucial regulator of cell proliferation and survival.[7] By inhibiting MTHFD2, **DS18561882** may indirectly suppress AKT signaling, contributing to its anti-proliferative effects.



MTHFD2 Signaling Pathway Inhibition by DS18561882

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Caption: MTHFD2 inhibition by **DS18561882** disrupts purine synthesis, leading to apoptosis.

# Data Presentation In Vitro Efficacy of DS18561882



Cell Line	Cancer Type	Assay Type	Endpoint	Value	Reference
MDA-MB-231	Breast Cancer	Cell Growth Inhibition	GI50	140 nM	[4]
A549	Lung Adenocarcino ma	MTT Assay	IC50	9.013 μΜ	[8]
H1299	Lung Adenocarcino ma	MTT Assay	-	Decreased cell viability with pemetrexed combination	[8]
786-O	Renal Cell Carcinoma	Cell Proliferation	-	Dose- dependent reduction in proliferation	[9]
CAKI-1	Renal Cell Carcinoma	Cell Proliferation	-	Dose- dependent reduction in proliferation	[9]

# In Vivo Efficacy of DS18561882



Cancer Type	Model	Dosing Regimen	Endpoint	Result	Reference
Breast Cancer	MDA-MB-231 Xenograft	30, 100, 300 mg/kg, BID	Tumor Growth Inhibition	Dose- dependent tumor growth inhibition	[10]
Renal Cell Carcinoma	786-O Xenograft	Not specified	Tumor Growth	Significantly reduced tumor growth with MTHFD2 knockdown	[9]
Renal Cell Carcinoma	CAKI-1 Xenograft	Not specified	Tumor Growth	Significantly reduced tumor growth with MTHFD2 knockdown	[9]

# **Experimental Protocols MTHFD2 Enzymatic Inhibition Assay**

This assay determines the direct inhibitory effect of **DS18561882** on MTHFD2 enzymatic activity.

## Materials:

- Recombinant human MTHFD2 protein
- DS18561882
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+
- Detection reagent (e.g., NAD(P)H-Glo<sup>™</sup> Detection System)



- 384-well plates
- Plate reader

#### Protocol:

- Prepare serial dilutions of DS18561882 in the assay buffer.
- Add the diluted compound and recombinant MTHFD2 enzyme to the wells of a 384-well plate.
- Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the production of NADH using a plate reader.
- Calculate the IC50 value by fitting the dose-response curve.

## **Cell-Based Growth Inhibition Assay**

This assay evaluates the effect of **DS18561882** on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MDA-MB-231, A549)
- Cell culture medium and supplements
- DS18561882
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

#### Protocol:



- Seed cancer cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of DS18561882.
- Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
- Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the GI50 or IC50 value from the dose-response curve.[11][12]

## In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of **DS18561882** in a living organism.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Cancer cell line (e.g., MDA-MB-231)
- Matrigel (optional)
- DS18561882 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Protocol:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.



- Administer **DS18561882** or vehicle control orally according to the specified dosing regimen (e.g., daily or twice daily).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
- Calculate the tumor growth inhibition (TGI).

## **Target Validation using CRISPR/Cas9 Knockout**

This method is used to confirm that the anti-tumor effects of **DS18561882** are specifically due to the inhibition of MTHFD2.

#### Materials:

- Cancer cell line
- Lentiviral vectors expressing Cas9 and MTHFD2-specific gRNAs
- · Transfection reagent
- Puromycin or other selection agent
- Antibodies for Western blotting (MTHFD2, loading control)

### Protocol:

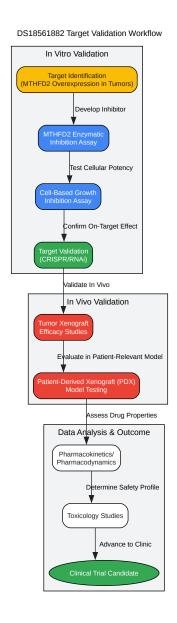
- Design and clone MTHFD2-specific gRNAs into a lentiviral vector.
- Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
- Transduce the target cancer cell line with the lentiviral particles.
- Select for successfully transduced cells using an appropriate selection agent.
- Validate the knockout of MTHFD2 expression by Western blotting.



 Perform cell proliferation and other functional assays on the knockout and control cell lines to assess the phenotypic consequences of MTHFD2 loss.[8][14]

## **Experimental Workflow and Logic**

The validation of **DS18561882** as a therapeutic agent against solid tumors follows a logical progression from in vitro characterization to in vivo efficacy studies.



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